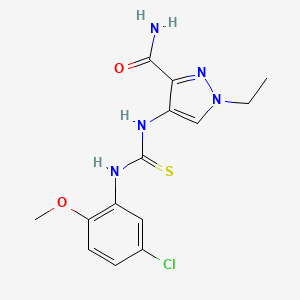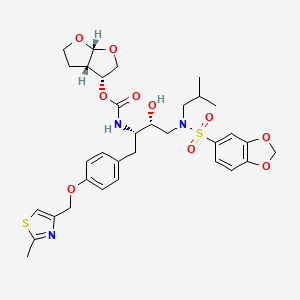![molecular formula C21H19N3O3 B1667835 (5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione CAS No. 423744-89-2](/img/structure/B1667835.png)
(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BC12 is a potent inhibitor of IL-2 secretion. BC12 exhibits unusually potent immunosuppressive and immunomodulatory actions on T lymphocyte function, including inhibition of T cell proliferation and IL-2 cytokine production.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound (5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione has been a subject of interest in the synthesis of various derivatives and complex structures. Research has delved into its potential for creating a multitude of derivatives with varying properties and applications. For instance, derivatives of 1,4-dihydropyridine have been synthesized from related compounds, showing a range of yields and showcasing the compound's versatility in the synthesis of complex structures (Stanovnik et al., 2002). Furthermore, the synthesis of complex molecular structures like indolin-2-ones and acenaphthylen-1(2H)-one derivatives has been reported, utilizing the compound as a precursor in environmentally friendly conditions (Khorrami et al., 2011).
Luminescent Properties and Molecular Interactions
The compound and its derivatives have demonstrated significant luminescent properties. For example, certain derivatives have shown aggregation-induced emission characteristics, changing emission color based on the substituent on the phenyl ring. This attribute is particularly interesting for the development of luminescent materials and fluorescent probes (Mendigalieva et al., 2022). Additionally, the synthesis of dihydropyrimidinone derivatives has been explored, and their interactions with proteins like β-lactoglobulin have been investigated, shedding light on the compound's potential in biochemical applications (Sepay et al., 2016).
Potential in Nonlinear Optical Materials
The compound's derivatives have been studied for their potential in creating nonlinear optical materials. Asymmetric pyrene derivatives, for example, have been synthesized to access lossless broadband nonlinear refraction, showing promise for various optical applications (Wu et al., 2017). Furthermore, the synthesis of other derivatives has been reported with a focus on their solvatochromic behavior, an essential property for the development of materials with specific optical properties (El-Sayed & Spange, 2007).
Propiedades
Número CAS |
423744-89-2 |
|---|---|
Nombre del producto |
(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Fórmula molecular |
C21H19N3O3 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
(5E)-5-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H19N3O3/c1-23(2)16-13-11-15(12-14-16)7-6-10-18-19(25)22-21(27)24(20(18)26)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,25,27)/b7-6+,18-10+ |
Clave InChI |
WSBFTODMEZTVBC-ZOQHSEBNSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BC12; BC-12; BC 12; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



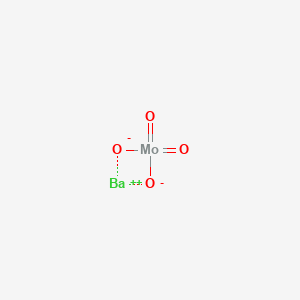
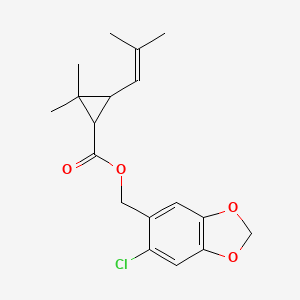
![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
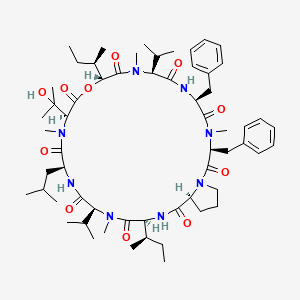
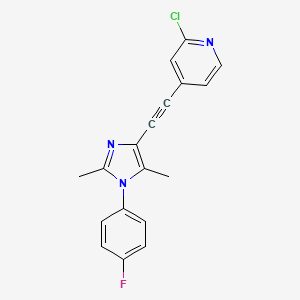
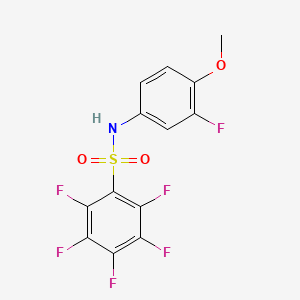
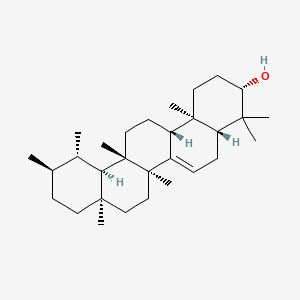
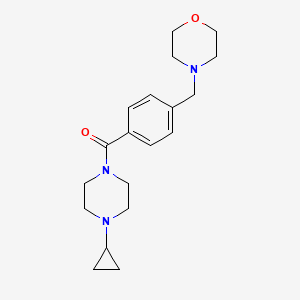
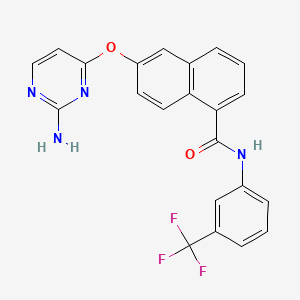
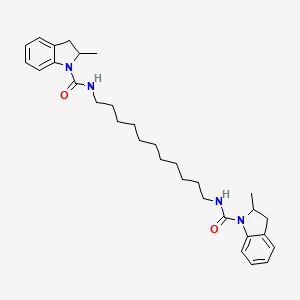
![1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol](/img/structure/B1667770.png)
![Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate](/img/structure/B1667771.png)
